4-benzoyl-N-methyl-6-(trifluoromethyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzoyl-N-methyl-6-(trifluoromethyl)pyridin-3-amine is an organic compound that features a trifluoromethyl group, a benzoyl group, and a pyridine ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Preparation Methods
This process involves the use of carbon-centered radical intermediates . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-benzoyl-N-methyl-6-(trifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-benzoyl-N-methyl-6-(trifluoromethyl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-methyl-6-(trifluoromethyl)pyridin-3-amine involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 4-benzoyl-N-methyl-6-(trifluoromethyl)pyridin-3-amine include other trifluoromethyl-containing compounds such as fluoxetine (N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine) and pexidartinib. These compounds share the trifluoromethyl group, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C14H11F3N2O |
---|---|
Molecular Weight |
280.24 g/mol |
IUPAC Name |
[5-(methylamino)-2-(trifluoromethyl)pyridin-4-yl]-phenylmethanone |
InChI |
InChI=1S/C14H11F3N2O/c1-18-11-8-19-12(14(15,16)17)7-10(11)13(20)9-5-3-2-4-6-9/h2-8,18H,1H3 |
InChI Key |
JGHAXSICOUBLRG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=C(C=C1C(=O)C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.